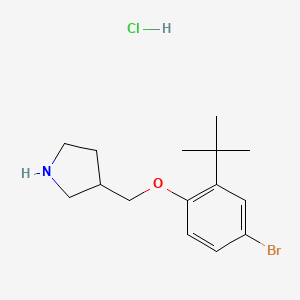

4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride

描述

4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is a synthetic organic compound featuring a brominated aromatic ring substituted with a tert-butyl group and linked via an ether bond to a pyrrolidine moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications.

属性

IUPAC Name |

3-[(4-bromo-2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-8-12(16)4-5-14(13)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBDQILCLXPNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known by its CAS number 1219948-96-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23BrClNO

- Molecular Weight : 348.70622 g/mol

- CAS Number : 1219948-96-5

The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly influencing glutamate and dopamine pathways.

Key Mechanisms:

- Glutamate Receptor Modulation : Research indicates that compounds similar to 4-Bromo-2-(tert-butyl)phenyl can affect glutamate receptor ion channels, which are critical for synaptic transmission and plasticity in the brain .

- Dopaminergic Activity : Studies on related compounds have shown that they can interact with dopamine receptors, potentially influencing mood and cognitive functions .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials:

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties against excitotoxicity, which is often mediated by excessive glutamate activity.

- Anxiolytic Properties : There is emerging evidence that suggests compounds in this class may have anxiolytic effects, making them potential candidates for treating anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Bromo-2-(tert-butyl)phenyl:

- Study on Glutamate Receptors :

- Dopamine Receptor Interaction :

Data Table: Summary of Biological Activities

相似化合物的比较

Key Observations :

- Backbone Variations : Phosphorothioate derivatives () exhibit lower melting points (55–83°C) than ether-linked pyrrolidines, likely due to reduced crystallinity from bulky sulfur-containing groups .

- Salt Forms : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for bioavailability in drug candidates .

准备方法

Ether Formation Step

- Reactants: 4-Bromo-2-(tert-butyl)phenol and 3-pyrrolidinylmethyl halide or equivalent electrophile.

- Conditions: Basic medium using potassium carbonate or similar inorganic base.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate nucleophilic substitution.

- Mechanism: The phenolic hydroxyl group is deprotonated to form a phenolate ion, which then attacks the electrophilic carbon of the 3-pyrrolidinylmethyl halide, forming the ether bond.

- Outcome: Formation of 4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether.

Bromination Step (Selective Aromatic Bromination)

- Objective: Introduce bromine selectively at the 4-position of the phenyl ring without over-bromination.

- Method: Vapor-phase bromination of alkylated phenol ethers.

- Procedure:

- The corresponding 3-alkyl phenol ether (e.g., 4-bromo-2-(tert-butyl)phenyl ether precursor) is vaporized in a reaction zone under reduced pressure (10–200 mm Hg, optimally ~50 mm Hg).

- Bromine vapor is generated by heating liquid bromine above its boiling point (331 K) and introduced into the reaction zone.

- The mixed vapors of bromine and phenol ether are maintained at a temperature below 100°C to ensure vapor phase reaction and minimize dibromo impurities.

- Reflux and controlled heat input maintain the reaction zone temperature about 10–30°C higher than the entering vapor temperature.

- Advantages:

- Eliminates the need for solvents, reducing purification steps.

- Increases productivity and yield.

- Minimizes dibromo-substituted byproducts, a common issue in liquid-phase bromination.

- Typical Reaction Parameters:

| Parameter | Value/Range | Notes |

|---|---|---|

| Pressure | 10–200 mm Hg (optimal ~50 mm Hg) | Reduced pressure facilitates vaporization |

| Temperature | < 100°C | Maintains vapor phase, prevents over-bromination |

| Bromine feed rate | 0.2–0.5 mL/min | Controlled to maintain reaction temperature |

| Reflux rate of phenol ether | 1–8 mL/min | Ensures vapor phase maintenance |

| Reaction time | ~11 hours | For complete conversion |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the structure of the synthesized compound, verifying the presence of the ether linkage and bromine substitution.

- Purity: The vapor-phase bromination method significantly reduces dibromo-substituted impurities, often below 2.5% by weight, compared to 2.5–10% in traditional liquid-phase methods.

- Yield Optimization: Continuous flow reactors and automated systems are used in industrial setups to maintain consistent reaction conditions (temperature, pressure, reactant concentration), improving yield and purity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Ether Formation | Reaction of 4-bromo-2-(tert-butyl)phenol with 3-pyrrolidinylmethyl halide under basic conditions (K2CO3) in polar aprotic solvent | High selectivity, straightforward synthesis | Requires careful control of base and solvent |

| Aromatic Bromination | Vapor-phase bromination at reduced pressure (~50 mm Hg), temperature < 100°C, bromine vapor feed controlled | Minimizes dibromo impurities, solvent-free, high yield | Requires specialized vapor-phase reactor setup |

| Purification | Distillation and recycling of unreacted starting material | High purity product, efficient use of materials | Requires precise temperature and pressure control |

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

Ether Formation : React 4-bromo-2-(tert-butyl)phenol with a pyrrolidinylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Reaction optimization should consider steric hindrance from the tert-butyl group and temperature control to minimize side reactions. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states to refine conditions .

Q. How can researchers ensure the purity of this compound for experimental use?

- Methodological Answer : Purity validation requires a combination of techniques:

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >98% .

- Spectroscopy : Confirm absence of impurities via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for tert-butyl protons) and FT-IR (C-O-C stretch ~1100 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values.

Statistical experimental design (e.g., factorial design) can identify critical parameters affecting purity, such as reaction time or solvent choice .

Q. What spectroscopic and analytical methods are used for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR identifies tert-butyl (9H singlet) and pyrrolidine ring protons (multiplet at δ ~2.5–3.5 ppm). ¹³C NMR confirms ether linkage (C-O at ~70 ppm).

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ and fragments (e.g., loss of HCl).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and salt formation.

Cross-validation with computational chemistry tools (e.g., DFT simulations) ensures spectral assignments align with predicted structures .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for improved yield?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design : Test 3–5 factors at multiple levels to model nonlinear relationships.

- Response Surface Methodology : Identify optimal conditions (e.g., 60°C, DMF as solvent, 1.2 eq. base) that maximize yield while minimizing side products.

Computational tools (e.g., ICReDD’s reaction path search algorithms) reduce trial-and-error by predicting viable reaction pathways .

Q. How should researchers address contradictory biological activity data in pharmacological studies?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

- Stability Studies : Use LC-MS to monitor degradation in buffer/DMSO over 24–72 hours.

- Dose-Response Curves : Perform triplicate assays with internal controls (e.g., known inhibitors) to validate IC₅₀ values.

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines).

Advanced statistical tools (e.g., multivariate ANOVA) can isolate confounding variables .

Q. What computational models predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments.

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., GPCRs).

- QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ⁺ for the bromo substituent) with activity data.

Hybrid approaches combining quantum mechanics/molecular mechanics (QM/MM) refine energy barriers for reaction steps .

Handling and Stability

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar).

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and HCl dissociation.

Safety data sheets (SDS) for analogous compounds recommend PPE (gloves, goggles) due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。